(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile
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Description
(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives, including those involving piperazine and methoxyphenyl components. These compounds were evaluated for their antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Linear Synthesis for Therapeutic Agents
Abbasi et al. (2019) reported on the linear synthesis of methanones with piperazinyl and furyl groups, aiming to develop potential therapeutic agents. These synthesized compounds showed considerable inhibitory activity against the α-glucosidase enzyme and were evaluated for hemolytic and cytotoxic profiles (Abbasi et al., 2019).
Crystal Structure and DFT Calculations
Kumara et al. (2017) synthesized new piperazine derivatives with methoxy-phenyl and oxadiazolyl components. The study involved crystal structure analysis, Hirshfeld surface analysis, and DFT calculations to understand the compounds' electrophilic and nucleophilic nature (Kumara et al., 2017).
Novel Compound Synthesis
Wujec and Typek (2023) developed a novel compound with triazole, bromophenyl, chlorophenyl, and methoxyphenyl components. The study describes the synthesis protocol and structural assignment of the product (Wujec & Typek, 2023).
Anticancer and Antituberculosis Studies
Mallikarjuna et al. (2014) synthesized derivatives involving chlorophenyl and piperazinyl methanone for anticancer and antituberculosis studies. Some compounds exhibited significant activities in vitro against cancer cell lines and tuberculosis (Mallikarjuna et al., 2014).
Properties
IUPAC Name |
(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-27-18-5-7-19(8-6-18)28(25,26)20(14-22)15-23-9-11-24(12-10-23)17-4-2-3-16(21)13-17/h2-8,13,15H,9-12H2,1H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNLLFDCNVEGIP-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC(=CC=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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